molecular formula C18H19ClN2O2 B244844 N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide

N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide

Cat. No. B244844
M. Wt: 330.8 g/mol
InChI Key: JXUFSTYXOGXEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide, also known as BAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BAC is a derivative of 2-methylbenzamide and has a molecular weight of 337.84 g/mol.

Mechanism of Action

N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide's mechanism of action is primarily through its ability to inhibit protease activity. Proteases are enzymes that break down proteins, and their activity is essential for several biological processes, including digestion, blood clotting, and immune response. By inhibiting protease activity, N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide can disrupt these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects:
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting protease activity, N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been shown to modulate ion channels' activity, including the voltage-gated potassium channel. This makes it a valuable tool for studying the role of ion channels in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide in lab experiments is its ability to selectively inhibit protease activity. This allows researchers to study the role of specific proteases in various biological processes. However, N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide's use is limited by its low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several future directions for further research on N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide. One area of interest is the development of more efficient synthesis methods that can increase the overall yield of N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide. Additionally, further studies are needed to fully understand N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide's mechanism of action and its potential applications in various biological processes. Finally, the development of more water-soluble derivatives of N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide could expand its use in lab experiments.

Synthesis Methods

N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide can be synthesized through a multi-step process that involves reacting 2-methylbenzamide with butanoyl chloride and 2-chloronitrobenzene in the presence of a base catalyst. The resulting product is then reduced to N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide using a reducing agent such as sodium borohydride. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide is its use as a protease inhibitor. N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This makes it a valuable tool for studying the role of proteases in various biological processes.
N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has also been used as a ligand for studying the binding properties of various receptors. For example, N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been used as a ligand for the sigma-1 receptor, which is involved in several physiological processes, including pain perception, memory, and drug addiction. N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying this receptor's function.

properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide

InChI

InChI=1S/C18H19ClN2O2/c1-3-6-17(22)20-13-9-10-15(19)16(11-13)21-18(23)14-8-5-4-7-12(14)2/h4-5,7-11H,3,6H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

JXUFSTYXOGXEHR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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